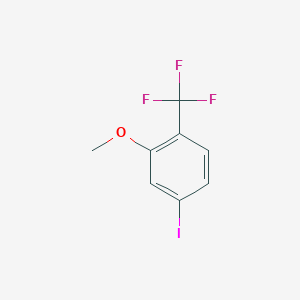

Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” is a chemical compound with the molecular formula C8H6F3IO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the trifluoromethoxylation of alkyl halides . A practical method for this process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” consists of a benzene ring with iodine, methoxy, and trifluoromethyl substituents attached to it . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis

The trifluoromethoxy group in the compound has made these compounds important targets in pharmaceuticals and agrochemicals . The trifluoromethoxylation reaction is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” are determined by its molecular structure. It has a molecular weight of 302.032 Da .科学的研究の応用

1. Synthetic Chemistry and Ligand Preparation

The compound Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, and its derivatives, have applications in synthetic chemistry. For instance, the 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, a related compound, is used in the synthesis of palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are essential methods in organic synthesis for creating carbon-carbon bonds (Deschamps, Goff, Ricard, & Floch, 2007).

2. Catalytic Activity in Organic Synthesis

Compounds containing the trifluoromethyl group, such as Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-, exhibit catalytic activity in various organic reactions. For example, the catalyst system based on palladium-1,2-bis-(di-tert-butylphosphinomethyl)benzene shows good activity for the methoxycarbonylation of strongly activated aryl chlorides (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

3. Iodination and Functionalization of Aromatic Compounds

Benzene derivatives, including 4-iodo-2-methoxy-1-(trifluoromethyl)benzene, are used in the iodination and functionalization of aromatic compounds. This process is crucial for synthesizing various organic molecules with potential applications in medicinal chemistry and material science. For example, the preparation of (4-iodophenyl)aryliodonium salts, which are precursors for electrophilic radiofluorination and other 4-iodophenylation reactions, involves similar benzene derivatives (Cardinale, Ermert, & Coenen, 2012).

作用機序

The mechanism of action of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” in chemical reactions often involves nucleophilic trifluoromethoxylation . This process involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

将来の方向性

The future directions in the study and application of “Benzene, 4-iodo-2-methoxy-1-(trifluoromethyl)-” and similar compounds lie in overcoming the challenges in their preparation . This includes developing more efficient strategies for the trifluoromethoxylation reaction and expanding the scope of substrates that can be used .

特性

IUPAC Name |

4-iodo-2-methoxy-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQUAHBDCJLEPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)

![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)

![2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid](/img/structure/B1374766.png)